molecular formula C8H14N4 B12101146 3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12101146
M. Wt: 166.22 g/mol
InChI Key: BNYIPQPAYHMVBB-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which has gained significant attention in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with a suitable diketone, followed by cyclization under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures to facilitate the formation of the triazolopyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrazines .

Scientific Research Applications

3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis and disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C8H14N4/c1-3-7-10-11-8-5-9-4-6(2)12(7)8/h6,9H,3-5H2,1-2H3

InChI Key

BNYIPQPAYHMVBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C(CNC2)C

Origin of Product

United States

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